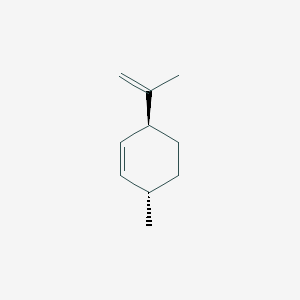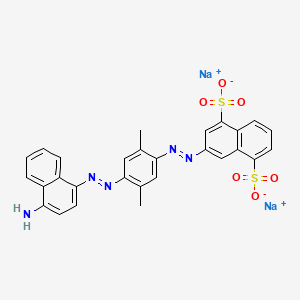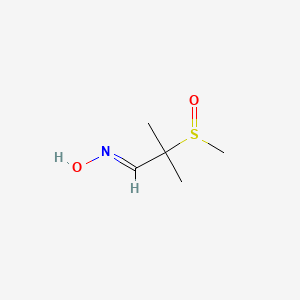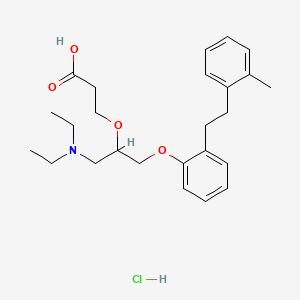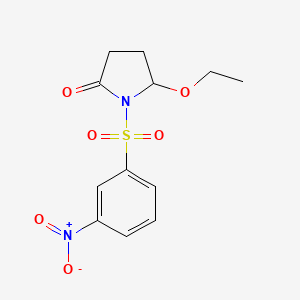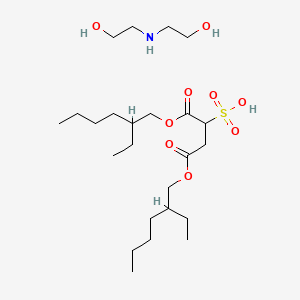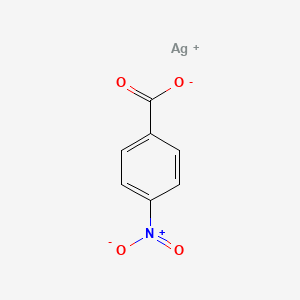
Silver 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver 4-nitrobenzoate is an organometallic compound with the molecular formula C7H4NO4Ag It is composed of a silver ion coordinated to a 4-nitrobenzoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver 4-nitrobenzoate can be synthesized through the reaction of silver nitrate with 4-nitrobenzoic acid. The reaction typically involves dissolving silver nitrate in water and adding 4-nitrobenzoic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Silver 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The silver ion can be replaced by other metal ions in coordination reactions.
Common Reagents and Conditions:
Oxidation: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Coordination reactions often involve the use of ligands such as phosphines or amines.
Major Products:
Reduction: The major product of the reduction reaction is silver 4-aminobenzoate.
Substitution: The products of substitution reactions depend on the specific ligands used.
Scientific Research Applications
Silver 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: Research is ongoing to explore its potential as an antibacterial agent.
Industry: It is used in the production of silver-based catalysts and other industrial applications.
Mechanism of Action
The mechanism of action of silver 4-nitrobenzoate involves the release of silver ions, which interact with microbial cells. The silver ions disrupt cellular processes by binding to proteins and DNA, leading to cell death. This antimicrobial activity is primarily due to the silver ions rather than the entire molecule.
Comparison with Similar Compounds
4-Nitrobenzoic Acid: A precursor in the synthesis of silver 4-nitrobenzoate.
Silver Acetate: Another silver-based compound with antimicrobial properties.
Silver Nitrate: Commonly used in various chemical reactions and as an antimicrobial agent.
Uniqueness: this compound is unique due to its specific coordination of silver ions with the 4-nitrobenzoate anion, which imparts distinct chemical and biological properties. Its combination of antimicrobial activity and potential for further chemical modifications makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
35363-49-6 |
|---|---|
Molecular Formula |
C7H4AgNO4 |
Molecular Weight |
273.98 g/mol |
IUPAC Name |
silver;4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.Ag/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI Key |
UXMWNHBRCXSHIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Ag+] |
Related CAS |
62-23-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


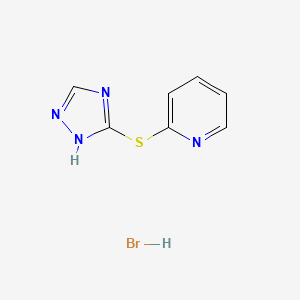
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
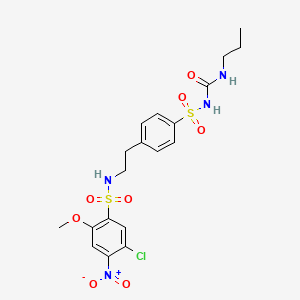

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


